

# Crystal Structure and Polymorphism of Tizanidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the crystal structure and polymorphism of tizanidine and its hydrochloride salt. Tizanidine, a centrally acting  $\alpha 2$ -adrenergic agonist, is widely used as a muscle relaxant. Its solid-state properties, particularly its crystal structure and potential for polymorphism, are critical for its formulation, stability, and bioavailability. This document summarizes key crystallographic data, details experimental methodologies for characterization, and visualizes the relationships between different solid-state forms.

# Crystal Structure of Tizanidine and Tizanidine Hydrochloride

Recent crystallographic studies have definitively established the tautomeric form of tizanidine in the solid state. Contrary to some earlier representations, tizanidine crystallizes as the 2-imino-imidazolidine tautomer.[1] This has been confirmed through single-crystal X-ray diffraction analysis.

The crystal structure of tizanidine free base reveals a monoclinic system with two nearly identical molecules in the asymmetric unit.[1] These molecules are interconnected by N-H···N hydrogen bonds, forming chains within the crystal lattice.[1]



Tizanidine hydrochloride also crystallizes in a monoclinic system. In this salt form, the cations and chloride anions are linked by N-H···Cl hydrogen bonds, creating layered structures.[1]

### **Crystallographic Data**

The following tables summarize the key crystallographic data for tizanidine free base and tizanidine hydrochloride.

Table 1: Crystallographic Data for Tizanidine Free Base

| Parameter                     | Value                                            |
|-------------------------------|--------------------------------------------------|
| Chemical Formula              | C <sub>9</sub> H <sub>8</sub> CIN <sub>5</sub> S |
| Crystal System                | Monoclinic                                       |
| Space Group                   | P21/c                                            |
| a (Å)                         | 13.363(3)                                        |
| b (Å)                         | 12.115(3)                                        |
| c (Å)                         | 13.593(3)                                        |
| α (°)                         | 90                                               |
| β (°)                         | 98.78(3)                                         |
| γ (°)                         | 90                                               |
| Volume (ų)                    | 2174.1(8)                                        |
| Z                             | 8                                                |
| Molecules per asymmetric unit | 2                                                |

Source: Bekö, S. L., et al. (2012). Acta Crystallographica Section C, C68, o28-o32.

Table 2: Crystallographic Data for Tizanidine Hydrochloride



| Parameter        | Value                                                                          |
|------------------|--------------------------------------------------------------------------------|
| Chemical Formula | C <sub>9</sub> H <sub>9</sub> CIN <sub>5</sub> S <sup>+</sup> ·Cl <sup>−</sup> |
| Crystal System   | Monoclinic                                                                     |
| Space Group      | P21/n                                                                          |
| a (Å)            | 8.139(2)                                                                       |
| b (Å)            | 11.234(2)                                                                      |
| c (Å)            | 13.250(3)                                                                      |
| α (°)            | 90                                                                             |
| β (°)            | 94.13(3)                                                                       |
| γ (°)            | 90                                                                             |
| Volume (ų)       | 1208.0(4)                                                                      |
| Z                | 4                                                                              |

Source: Bekö, S. L., et al. (2012). Acta Crystallographica Section C, C68, o28-o32.

### **Polymorphism of Tizanidine**

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in pharmaceutical development. Different polymorphs can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and manufacturability.

Recent research has begun to unveil the polymorphic landscape of tizanidine, particularly in the context of cocrystallization. A 2024 study investigated the impact of molecular conformational landscapes on the cocrystallization outcomes of tizanidine with various coformers, revealing both polymorphic and monomorphic salt forms.[2]

#### **Known Polymorphic Forms of Tizanidine Hydrochloride**

A Chinese patent describes a specific crystalline form of tizanidine hydrochloride, designated as Crystal Form I.[3] This form is characterized by its X-ray powder diffraction (XRPD) pattern.



Table 3: X-ray Powder Diffraction Peaks for Tizanidine Hydrochloride Crystal Form I

| 20 (°)        |
|---------------|
| .0.7 ± 0.2    |
| 1.1 ± 0.2     |
| .2.4 ± 0.2    |
| $7.0 \pm 0.2$ |
| 20.3 ± 0.2    |
| 21.2 ± 0.2    |
| 24.0 ± 0.2    |
| 24.8 ± 0.2    |

Source: CN105566314A[3]

The relationship between this "Crystal Form I" and other potential polymorphs or the single crystal structure reported in the literature requires further investigation to establish a comprehensive understanding of tizanidine hydrochloride's polymorphic landscape.

## **Experimental Protocols**

The characterization of tizanidine's crystal structure and polymorphism relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

#### Single-Crystal X-ray Diffraction (SC-XRD)

- Crystal Growth: Single crystals of tizanidine free base and tizanidine hydrochloride can be
  obtained through slow evaporation of a solution of tizanidine hydrochloride in a suitable
  solvent system (e.g., a mixture of organic solvents and water).[1]
- Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a



monochromatic X-ray source (e.g., Mo K $\alpha$  radiation,  $\lambda$  = 0.71073 Å).

• Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F<sup>2</sup>. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

## **Powder X-ray Diffraction (PXRD)**

- Sample Preparation: A thin layer of the powdered sample is placed on a sample holder.
- Data Collection: The PXRD pattern is recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Data is typically collected over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.
- Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form.

#### **Differential Scanning Calorimetry (DSC)**

- Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.
- Thermal Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. A reference pan (usually empty) is heated concurrently.
- Data Analysis: The DSC thermogram shows the heat flow to or from the sample as a function of temperature. Endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization, decomposition) are identified by their peak temperatures and enthalpies.

#### Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: The sample is mixed with potassium bromide (KBr) and compressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.
- Data Collection: The FTIR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm<sup>-1</sup>).



• Data Analysis: The positions and intensities of the absorption bands provide information about the functional groups and molecular vibrations within the crystal lattice, which can differ between polymorphs.

#### **Visualizations**

The following diagrams illustrate key concepts related to the crystal structure and analysis of tizanidine.



Click to download full resolution via product page

Tautomeric forms of tizanidine.





Click to download full resolution via product page

General workflow for polymorph screening.



#### Conclusion

The solid-state characterization of tizanidine is an active area of research with significant implications for its pharmaceutical development. The definitive determination of its tautomeric form and the ongoing exploration of its polymorphic landscape provide a crucial foundation for controlling the quality, stability, and efficacy of tizanidine-containing drug products. Further research is warranted to fully elucidate the complete polymorphic and pseudopolymorphic forms of both tizanidine and its hydrochloride salt, their thermodynamic relationships, and the conditions for their selective crystallization. This knowledge will be instrumental in the robust formulation and manufacturing of this important muscle relaxant.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Effect of conformational landscape on the polymorphism and monomorphism of tizanidine cocrystallization outcomes PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105566314A Tizanidine hydrochloride compound Google Patents [patents.google.com]
- To cite this document: BenchChem. [Crystal Structure and Polymorphism of Tizanidine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1257101#crystal-structure-and-polymorphism-of-tizanidine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com